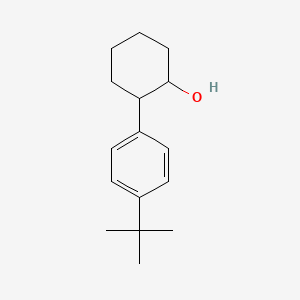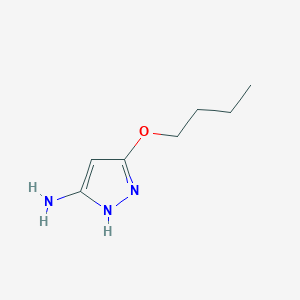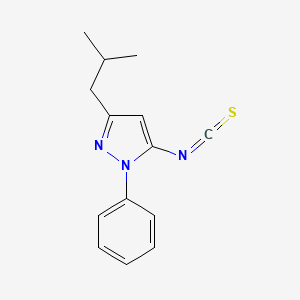
3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-isobutyl-1-phenyl-1H-pyrazole-5-carboxylic acid with thiophosgene under controlled conditions to introduce the isothiocyanato group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by functional group modifications to introduce the isobutyl and isothiocyanato groups .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanato group to an amine or other functional groups.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanato group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and related derivatives.
Substitution: Thiourea derivatives and other substituted products.
Applications De Recherche Scientifique
3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making the compound effective against certain pathogens or cancer cells .
Comparaison Avec Des Composés Similaires
3-Isobutyl-1-phenyl-1H-pyrazole: Lacks the isothiocyanato group, making it less reactive in certain chemical reactions.
5-Isothiocyanato-1-phenyl-1H-pyrazole: Lacks the isobutyl group, which may affect its biological activity and solubility.
3-Isobutyl-5-isothiocyanato-1H-pyrazole: Lacks the phenyl group, which can influence its overall stability and reactivity.
Uniqueness: The combination of isobutyl and isothiocyanato groups in 3-Isobutyl-5-isothiocyanato-1-phenyl-1H-pyrazole imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity distinguish it from other similar compounds .
Propriétés
Numéro CAS |
1349718-51-9 |
|---|---|
Formule moléculaire |
C14H15N3S |
Poids moléculaire |
257.36 g/mol |
Nom IUPAC |
5-isothiocyanato-3-(2-methylpropyl)-1-phenylpyrazole |
InChI |
InChI=1S/C14H15N3S/c1-11(2)8-12-9-14(15-10-18)17(16-12)13-6-4-3-5-7-13/h3-7,9,11H,8H2,1-2H3 |
Clé InChI |
WPKLMADAQPOHJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN(C(=C1)N=C=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)
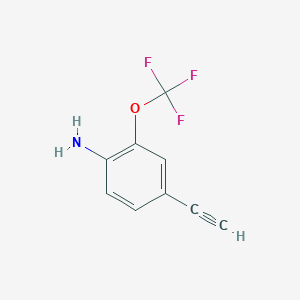

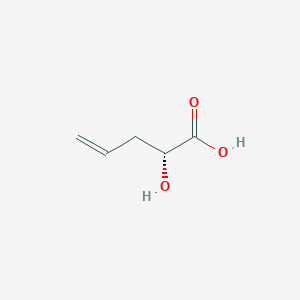
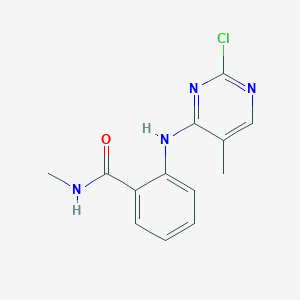
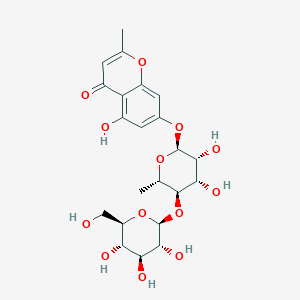
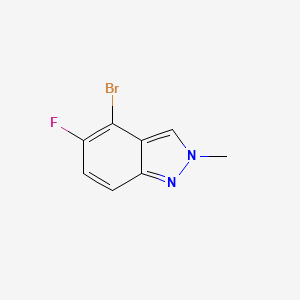
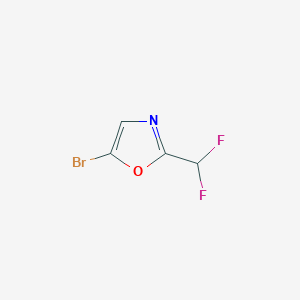
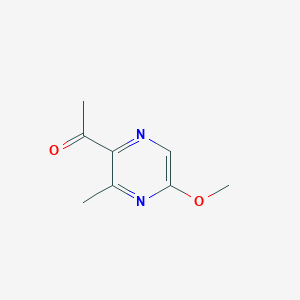


![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)
